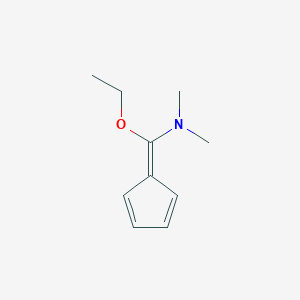
1-(Cyclopenta-2,4-dien-1-ylidene)-1-ethoxy-N,N-dimethylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopenta-2,4-dien-1-ylidene)-1-ethoxy-N,N-dimethylmethanamine is an organic compound with a unique structure that combines a cyclopentadienylidene moiety with an ethoxy group and a dimethylmethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopenta-2,4-dien-1-ylidene)-1-ethoxy-N,N-dimethylmethanamine typically involves the reaction of cyclopentadiene with ethyl chloroformate and dimethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Cyclopenta-2,4-dien-1-ylidene)-1-ethoxy-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of cyclopentadienone derivatives.
Reduction: Formation of cyclopentadiene and ethylamine derivatives.
Substitution: Formation of various substituted cyclopentadienylidene compounds.
Applications De Recherche Scientifique
1-(Cyclopenta-2,4-dien-1-ylidene)-1-ethoxy-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-(Cyclopenta-2,4-dien-1-ylidene)-1-ethoxy-N,N-dimethylmethanamine involves its interaction with various molecular targets. The cyclopentadienylidene moiety can participate in π-π interactions, while the ethoxy and dimethylmethanamine groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopenta-2,4-dien-1-ylideneethyl acetate
- Cyclopenta-2,4-dien-1-yltrimethylsilane
- Cyclopenta-2,4-dien-1-ylidenepyridin-1-ide
Uniqueness
1-(Cyclopenta-2,4-dien-1-ylidene)-1-ethoxy-N,N-dimethylmethanamine is unique due to its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its structure allows for multiple interactions, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
704-47-2 |
|---|---|
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
1-cyclopenta-2,4-dien-1-ylidene-1-ethoxy-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H15NO/c1-4-12-10(11(2)3)9-7-5-6-8-9/h5-8H,4H2,1-3H3 |
Clé InChI |
BJZPMHCVRXXBFI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=C1C=CC=C1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


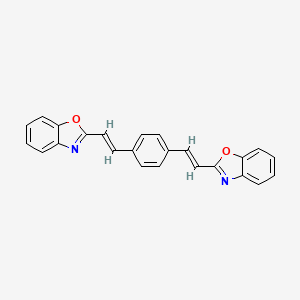

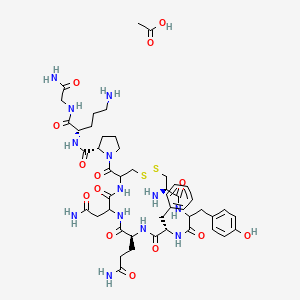
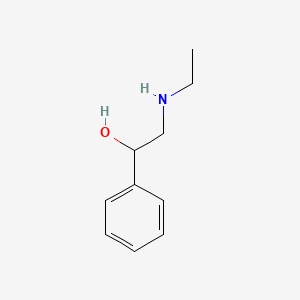
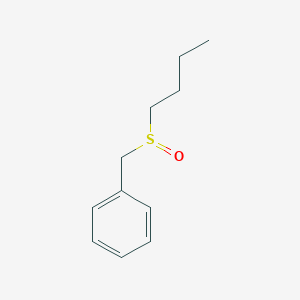
![1-Phosphabicyclo[2.2.2]octane](/img/structure/B14750799.png)
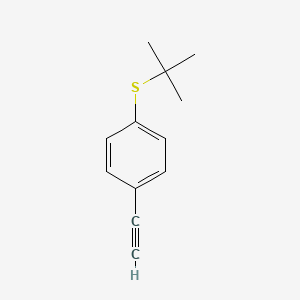
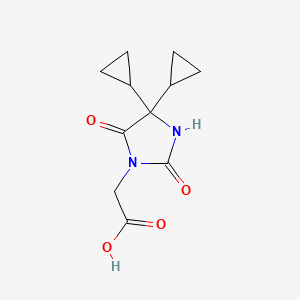

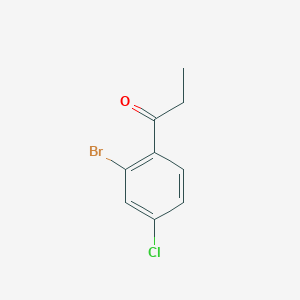


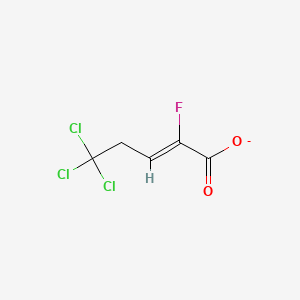
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)
